Cas no 934-69-0 (4-methylenecyclohexane-1-carboxylic acid)

4-methylenecyclohexane-1-carboxylic acid structure
934-69-0 structure
Nome del prodotto:4-methylenecyclohexane-1-carboxylic acid
Numero CAS:934-69-0
MF:C8H12O2
MW:140.179682731628
MDL:MFCD17167321
CID:1077148
PubChem ID:14831547

4-methylenecyclohexane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methylidenecyclohexane-1-carboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid (ACI)
    • 4-Methylenecyclohexylcarboxylic acid
    • 4-Methylenecyclohexanecarboxylic acid
    • MFCD17167321
    • KE-0726
    • SCHEMBL39569
    • F2167-4392
    • 4-methylenecyclohexane-1-carboxylic acid
    • D87471
    • 934-69-0
    • 4-Methylenecyclohexanecarboxylicacid
    • J-515783
    • Z1205495278
    • DB-219005
    • EN300-149108
    • AKOS006378649
    • DTXSID00564475
    • MDL: MFCD17167321
    • Inchi: 1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h7H,1-5H2,(H,9,10)
    • Chiave InChI: DENSHBNKGSMOIU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1CCC(=C)CC1)O

Proprietà calcolate

  • Massa esatta: 140.083729621g/mol
  • Massa monoisotopica: 140.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.3Ų
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 250.5±29.0 °C at 760 mmHg
  • Punto di infiammabilità: 116.1±18.9 °C
  • Pressione di vapore: 0.0±1.1 mmHg at 25°C

4-methylenecyclohexane-1-carboxylic acid Informazioni sulla sicurezza

4-methylenecyclohexane-1-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-149108-0.1g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.1g
$106.0 2023-04-25
TRC
M256436-100mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
100mg
$ 115.00 2022-06-04
TRC
M256436-1g
4-Methylenecyclohexanecarboxylic Acid
934-69-0
1g
$ 730.00 2022-06-04
TRC
M256436-500mg
4-Methylenecyclohexanecarboxylic Acid
934-69-0
500mg
$ 475.00 2022-06-04
Enamine
EN300-149108-0.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
0.5g
$238.0 2023-04-25
Enamine
EN300-149108-2.5g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
2.5g
$707.0 2023-04-25
Enamine
EN300-149108-5.0g
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95%
5g
$1374.0 2023-04-25
Enamine
EN300-149108-250mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
250mg
$143.0 2023-09-28
Enamine
EN300-149108-2500mg
4-methylidenecyclohexane-1-carboxylic acid
934-69-0 95.0%
2500mg
$666.0 2023-09-28
abcr
AB338541-250mg
4-Methylidenecyclohexane-1-carboxylic acid, 95%; .
934-69-0 95%
250mg
€113.20 2024-04-16

4-methylenecyclohexane-1-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
Plasmid vectors and methods for modulation of the number of modules in polyketide synthase or non-ribosomal peptide synthetase
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
Riferimento
Novel rapamycin analogs production by mutasynthesis using Streptomyces rapamycinicus mutants
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
Riferimento
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Riferimento
Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound
, United States, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, rt
Riferimento
Preparation of substituted azoles and their use as hepatitis C virus inhibitors
, United States, , ,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, 50 °C
Riferimento
9-(Aminomethyl)tetracycline compounds as antibioticsand their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

4-methylenecyclohexane-1-carboxylic acid Raw materials

4-methylenecyclohexane-1-carboxylic acid Preparation Products

4-methylenecyclohexane-1-carboxylic acid Letteratura correlata

  • 1. 254. The liquid dinitrogen tetroxide solvent system. Part XI. Compound formation and ionic species in solutions of diethylnitrosamine in liquid dinitrogen tetroxide
    C. C. Addison,C. P. Conduit J. Chem. Soc. 1952 1390
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-69-0)4-methylenecyclohexane-1-carboxylic acid
A1192231
Purezza:99%
Quantità:5g
Prezzo ($):277.0